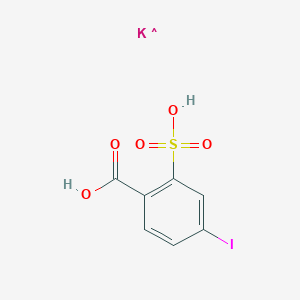
Benzoic acid, 4-iodo-2-sulfo-, potassium salt (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-iodo-2-sulfo-, potassium salt (11): is a chemical compound with the molecular formula C7H5IKO5S. It is a derivative of benzoic acid, where the hydrogen atoms at the 4th and 2nd positions are replaced by iodine and sulfonic acid groups, respectively. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-iodo-2-sulfo-, potassium salt (1:1) typically involves the iodination of benzoic acid followed by sulfonation. The reaction conditions often require the use of iodine and sulfuric acid as reagents. The process can be summarized as follows:
Iodination: Benzoic acid is treated with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 4th position.
Sulfonation: The iodinated benzoic acid is then reacted with sulfuric acid to introduce the sulfonic acid group at the 2nd position.
Neutralization: The resulting sulfonated product is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products:
Substitution Reactions: Products include substituted benzoic acids.
Oxidation: Products include sulfonic acid derivatives.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology:
- Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Investigated for its potential use in drug development due to its unique chemical properties.
Industry:
- Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzoic acid, 4-iodo-2-sulfo-, potassium salt (1:1) involves its ability to participate in various chemical reactions due to the presence of reactive iodine and sulfonic acid groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the reagents used.
類似化合物との比較
Benzoic acid, 4-iodo-: Similar structure but lacks the sulfonic acid group.
Benzoic acid, 4-sulfo-, potassium salt: Similar structure but lacks the iodine atom.
Benzoic acid, 4,5-dimethoxy-2-nitro-, potassium salt: Contains different substituents but shares the benzoic acid core.
Uniqueness:
- The presence of both iodine and sulfonic acid groups in Benzoic acid, 4-iodo-2-sulfo-, potassium salt (1:1) makes it unique and versatile in various chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds.
特性
分子式 |
C7H5IKO5S |
|---|---|
分子量 |
367.18 g/mol |
InChI |
InChI=1S/C7H5IO5S.K/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13;/h1-3H,(H,9,10)(H,11,12,13); |
InChIキー |
WMSIJFGYQUGNLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)O)C(=O)O.[K] |
関連するCAS |
619297-89-1 1161293-64-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


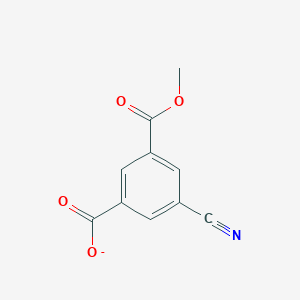

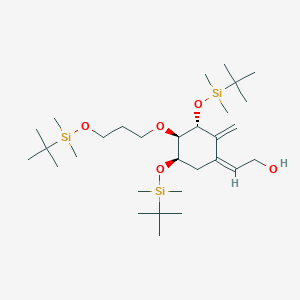
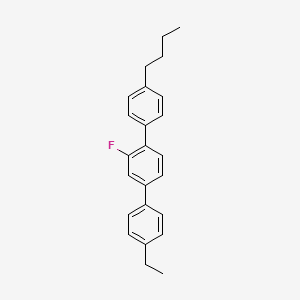
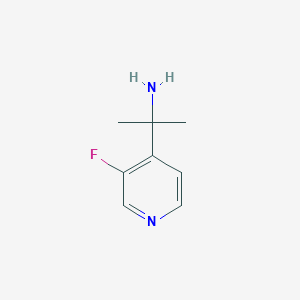
![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)
![2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12336026.png)


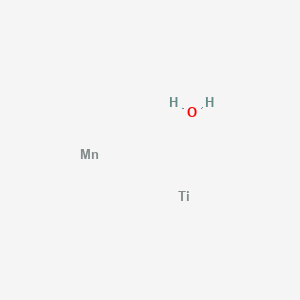
![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
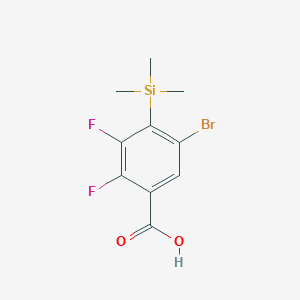
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
